N-Methyl-N'-nonylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N’-nonylthiourea is an organic compound belonging to the thiourea family Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N’-nonylthiourea can be synthesized through the nucleophilic addition of nonylamine to methyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under mild conditions. The reaction is exothermic and usually completes within a few hours at room temperature.
Industrial Production Methods
On an industrial scale, the production of N-Methyl-N’-nonylthiourea involves the same basic principles but is optimized for larger yields. This often includes the use of continuous flow reactors and more efficient separation techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N’-nonylthiourea undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: N-Methyl-N’-nonylthiourea can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions often occur in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted thioureas
Scientific Research Applications
N-Methyl-N’-nonylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals, including surfactants and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-Methyl-N’-nonylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form strong hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or alter receptor function. This makes it a valuable tool in biochemical research and drug development .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N’-phenylthiourea
- N-Methyl-N’-ethylthiourea
- N-Methyl-N’-butylthiourea
Uniqueness
N-Methyl-N’-nonylthiourea is unique due to its long nonyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are crucial, such as in the design of surfactants or in the study of membrane proteins .
Properties
CAS No. |
116248-65-8 |
---|---|
Molecular Formula |
C11H24N2S |
Molecular Weight |
216.39 g/mol |
IUPAC Name |
1-methyl-3-nonylthiourea |
InChI |
InChI=1S/C11H24N2S/c1-3-4-5-6-7-8-9-10-13-11(14)12-2/h3-10H2,1-2H3,(H2,12,13,14) |
InChI Key |
GLWAMYGQKNTUPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNC(=S)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.